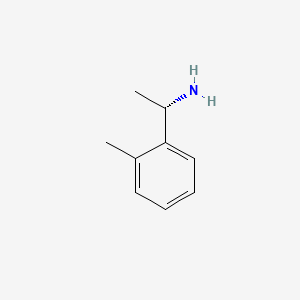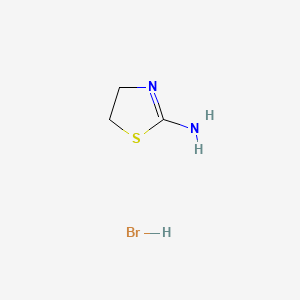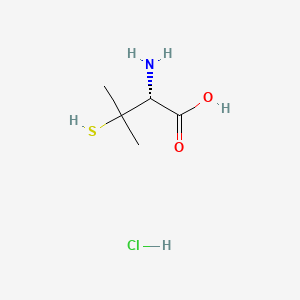
Fosfonato de dietilo (piridin-2-ilmetil)
Descripción general
Descripción
Diethyl (pyridin-2-ylmethyl)phosphonate is a chemical compound with the molecular formula C10H16NO3P . It has a molecular weight of 229.21 g/mol . The IUPAC name for this compound is 2-(diethoxyphosphorylmethyl)pyridine .
Synthesis Analysis
The synthesis of phosphonates like Diethyl (pyridin-2-ylmethyl)phosphonate typically relies on two different strategies: the action of a trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . To access mixed phosphonates, a general method consists of preforming either a dichloro- or a monochlorophosphonyl derivative from a readily available symmetric phosphonate with a strong chlorinating agent, or from a phosphonic acid ester with classical acid activation .Molecular Structure Analysis
The molecular structure of Diethyl (pyridin-2-ylmethyl)phosphonate can be represented by the canonical SMILES string: CCOP(=O)(CC1=CC=CC=N1)OCC .Physical And Chemical Properties Analysis
Diethyl (pyridin-2-ylmethyl)phosphonate has a molecular weight of 229.21 g/mol . It has a XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are 229.08678037 g/mol . The topological polar surface area of the compound is 48.4 Ų .Aplicaciones Científicas De Investigación
Síntesis de compuestos funcionalizados
El fosfonato de dietilo (piridin-2-ilmetil) se utiliza en la síntesis de compuestos funcionalizados. Por ejemplo, se ha utilizado en el desarrollo de síntesis eficientes de (pirrolidin-2-il)fosfonato y (5-oxopirrolidin-2-il)fosfonato funcionalizados . La estrategia sintética implicó la cicloadición dipolar-1,3 diastereospecífica de la N -bencil- C - (dietoxifosforil)nitrona a cis -1,4-dihidroxibuta-2-eno y maleato de dimetilo .
Inhibidores de la corrosión
Los fosfonatos de dietilo piridin-2-il se utilizan ampliamente como inhibidores de la corrosión . Ayudan a prevenir la corrosión de los metales, prolongando así la vida útil de las estructuras y componentes metálicos.
Agentes dispersantes y emulsionantes
Estos compuestos también sirven como agentes dispersantes y emulsionantes . Ayudan a distribuir las partículas uniformemente en una solución, lo cual es crucial en muchos procesos industriales.
Antiestáticos
Los fosfonatos de dietilo piridin-2-il se utilizan como antiestáticos . Reducen o eliminan la acumulación de electricidad estática, lo que puede ser particularmente útil en industrias como la electrónica y la textil.
Aditivos para lubricantes
Estos fosfonatos se utilizan como aditivos para lubricantes . Mejoran el rendimiento de los lubricantes al mejorar su viscosidad y reducir la fricción.
Insecticidas, fungicidas y herbicidas
Se sabe que los fosfonatos de dietilo piridin-2-il tienen potentes propiedades insecticidas, fungicidas y herbicidas . Se pueden utilizar para controlar plagas y enfermedades en la agricultura.
Investigación biológica
Se ha informado que estos compuestos tienen una prometedora actividad citoquinina, actividad antiproliferativa y actividad anti-factor activador de plaquetas (anti-PAF) . Esto los hace valiosos en la investigación biológica, particularmente en el estudio del crecimiento y la función celular.
Preparación de marcos metal-orgánicos
Los fosfonatos de dietilo piridin-2-il se pueden utilizar como ligando quelante para preparar varios marcos metal-orgánicos . Estos marcos tienen aplicaciones en áreas como el almacenamiento de gas, la catálisis y la administración de fármacos.
Direcciones Futuras
Phosphonates have been the cornerstone of modern organic chemistry and have found use in the development of potential drugs and agrochemicals . The future directions in the research of Diethyl (pyridin-2-ylmethyl)phosphonate could involve exploring its biological activities and developing more efficient and selective methods for its synthesis .
Mecanismo De Acción
Target of Action
Diethyl (pyridin-2-ylmethyl)phosphonate is a type of phosphonate, a class of compounds that have garnered considerable attention due to their unique biological properties and synthetic potential . Phosphonates are commonly used as analogues of amino acids and have proven very useful in the development of potential drugs and agrochemicals . .
Mode of Action
The mode of action of Diethyl (pyridin-2-ylmethyl)phosphonate involves chemoselective activation with triflic anhydride, followed by the addition of a chloride source to selectively and transiently yield a monochlorophosphonyl species . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .
Result of Action
Phosphonates in general are known to exhibit a variety of biological activities due to the presence of both a phosphonate group and a pyridine ring .
Propiedades
IUPAC Name |
2-(diethoxyphosphorylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)9-10-7-5-6-8-11-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIHMNONXSBZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=N1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193050 | |
| Record name | Phosphonic acid, 2-pyridylmethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39996-87-7 | |
| Record name | Diethyl P-(2-pyridinylmethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39996-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, 2-pyridylmethyl-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039996877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, 2-pyridylmethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl (pyridin-2-ylmethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of diethyl (pyridin-2-ylmethyl)phosphonate in its interaction with copper(II) ions?
A1: Diethyl (pyridin-2-ylmethyl)phosphonate (2-pmpe) acts as a didentate N,O-bonded chelating ligand when interacting with copper(II) ions. This means that it binds to the copper(II) ion through two donor atoms: the nitrogen atom in the pyridine ring and the oxygen atom from the phosphonate group. This interaction leads to the formation of a stable chelate ring structure [].
Q2: How does the structure of the resulting copper(II) complex with diethyl (pyridin-2-ylmethyl)phosphonate relate to its magnetic properties?
A2: The crystal structure analysis revealed that the copper(II) complex, [Cu(2-pmpe)2(ClO4)2], exists as two crystallographically unrelated molecules in the unit cell. Each copper(II) ion adopts an elongated octahedral geometry, surrounded by two 2-pmpe ligands and two perchlorate ions []. Magnetic studies indicate a very weak intermolecular exchange interaction between the copper(II) ions. This weak interaction is attributed to the non-covalent interactions (hydrogen bonds and π-π stacking) present in the crystal lattice, which mediate the magnetic exchange pathways between the copper(II) centers [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




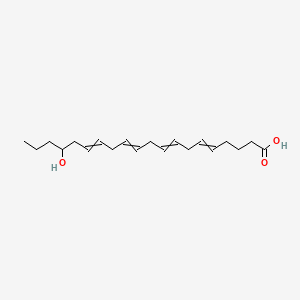
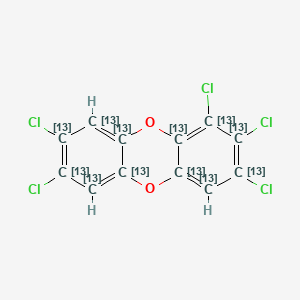


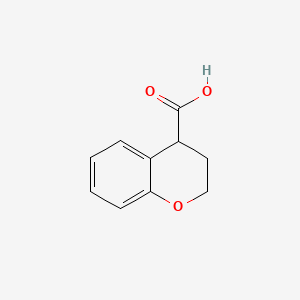
![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)
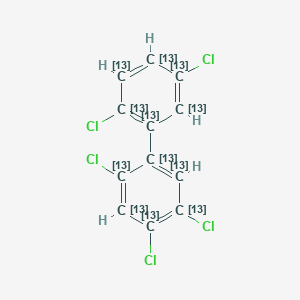
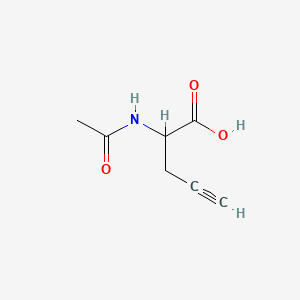

![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)
